3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

Catalog No.
S3326413
CAS No.
68755-36-2
M.F
C10H8BrF3O2
M. Wt
297.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic aci...

CAS Number

68755-36-2

Product Name

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

InChI

InChI=1S/C10H8BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)

InChI Key

VLXQANRLIUVBKP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC(=O)O

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid has the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of approximately 297.07 g/mol. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its distinct chemical properties. It is typically encountered as a solid and is known for its stability under standard storage conditions .

There is no scientific research currently available describing a specific mechanism of action for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid.

As with any unknown compound, it is advisable to handle 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid with caution in a laboratory setting following standard procedures for handling potentially hazardous materials. Specific safety data for this compound is not available, but the following general hazards can be inferred based on its functional groups:

  • Skin and eye irritant: The carboxylic acid group can cause irritation upon contact with skin and eyes [].
  • Possible respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].
  • Moderate fire hazard: The presence of the organic components suggests the compound could be combustible.
Typical of carboxylic acids and aromatic compounds. Key types of reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can undergo substitution reactions, making it reactive towards nucleophiles.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, resulting in the formation of an alkane.

Several synthetic routes can be employed to produce 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid:

  • Bromination of Trifluoromethylphenyl Compounds: Starting from 4-trifluoromethylphenol or similar compounds, bromination can be conducted using bromine or N-bromosuccinimide under controlled conditions.
  • Propanoic Acid Derivation: The introduction of the propanoic acid moiety can be achieved through acylation reactions involving appropriate acyl chlorides or anhydrides.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by carboxylic acid formation via oxidation methods.

The compound holds potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique structural features.
  • Agricultural Chemicals: Possible use in the formulation of agrochemicals owing to its biological activity.
  • Material Science: Potential applications in creating novel materials with specific chemical properties.

Interaction studies involving 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid could focus on:

  • Protein Binding: Investigating how this compound interacts with proteins could provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Assessing whether it acts as an inhibitor for specific enzymes could reveal potential therapeutic uses.

Several compounds share structural similarities with 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-4-(trifluoromethyl)phenylacetic acidSimilar trifluoromethyl and bromine substituentsAcetic acid instead of propanoic acid
3-(2-Bromo-4-fluorophenyl)propanoic acidContains fluorine instead of trifluoromethylLess hydrophobic due to fewer fluorines
3-(2-Bromo-4-(perfluoromethyl)phenyl)propanoic acidPerfluorinated group instead of trifluoromethylIncreased fluorination affects reactivity

XLogP3

3.3

Dates

Modify: 2023-08-19

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